Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp
Description
Historical Development and Context in Protease Research
The design of fluorogenic substrates for serine proteases emerged in the late 20th century as researchers sought methods to monitor enzymatic activity in real time. Early substrates relied on chromogenic groups like methylcoumarin amide (MCA), which provided limited sensitivity. A paradigm shift occurred with the introduction of FRET-based peptides incorporating ortho-aminobenzoic acid (Abz) as a fluorescent donor and 2,4-dinitrophenyl ethylenediamine (EDDnp) as a quencher.
This compound was synthesized to address the need for HNE-specific substrates. HNE, a key mediator in inflammatory conditions like chronic obstructive pulmonary disease (COPD), requires precise activity measurement due to its role in tissue remodeling and pathogen defense. Traditional substrates suffered from cross-reactivity with related proteases like proteinase 3 (PR3) and cathepsin G. By optimizing the peptide sequence to match HNE’s substrate-binding pockets (S1–S4), researchers achieved unparalleled specificity.
Significance as a Fluorogenic Neutrophil Elastase Substrate
This substrate’s utility stems from its biochemical and optical properties:
The peptide’s sequence (Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln) aligns with HNE’s preference for hydrophobic residues at P1 (methionine) and positively charged residues at P2' (arginine). Enzymatic cleavage between methionine and arginine disrupts the Abz-EDDnp FRET pair, yielding a fluorescence increase proportional to HNE activity.
Classification within FRET Peptide Substrate Systems
This compound belongs to the Abz/EDDnp FRET substrate family, characterized by:
- Donor-Acceptor Pair : Abz (λₑₓ = 320 nm) and EDDnp (λₑₘ = 420 nm) provide a high Förster radius ($$R_0$$) of ~25 Å, ensuring efficient energy transfer in intact peptides.
- Peptide Backbone : The 10-amino-acid structure balances specificity and solubility, with glutamic acid residues enhancing aqueous stability.
- Protease Discrimination : Unlike broad-spectrum substrates (e.g., Z-FR-MCA), this peptide’s arginine-rich C-terminal region prevents cleavage by PR3, which favors acidic residues at P2'.
Comparative analysis with other FRET substrates:
| Substrate | Target Protease | $$k{cat}/Km$$ (mM⁻¹s⁻¹) | Specificity Ratio (HNE:PR3) |
|---|---|---|---|
| Abz-F-R-L-EDDnp | Papain | 15,000 | N/A |
| MeOSuc-AAPV-AFC | HNE | 0.13 | 1:0.8 |
| Abz-APEEIMRRQ-EDDnp | HNE | 531 | 500:1 |
Fundamental Principles of Fluorescence Resonance Energy Transfer in Peptide Substrates
FRET efficiency ($$E$$) in this substrate is governed by the Förster equation:
$$
E = \frac{1}{1 + \left(\frac{r}{R0}\right)^6}
$$
where $$r$$ is the distance between Abz and EDDnp, and $$R0$$ is the Förster radius (~25 Å). Intact peptides exhibit >95% quenching due to the proximity of the donor and acceptor. Cleavage by HNE increases $$r$$ beyond $$R_0$$, reducing $$E$$ and permitting Abz fluorescence detection.
Key factors influencing performance:
- Spectral Overlap : The overlap integral ($$J$$) between Abz emission and EDDnp absorption exceeds 1 × 10¹⁴ M⁻¹cm⁻¹nm⁴, maximizing energy transfer.
- Orientation Factor ($$\kappa^2$$) : The dipole alignment of Abz and EDDnp is optimized during peptide synthesis, assuming $$\kappa^2 ≈ 2/3$$ for random orientations.
- Environmental Stability : Unlike pH-sensitive quenchers (e.g., Dabcyl), EDDnp maintains quenching efficiency across physiological pH ranges.
This substrate’s design principles have been extended to create biosensors for live-cell imaging, such as NE-specific FRET constructs with yellow/cyan fluorescent protein pairs.
Properties
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-2-[(2-aminobenzoyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[2-(2,4-dinitroanilino)ethylamino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H93N21O19S/c1-5-32(2)49(79-56(94)42(20-23-48(86)87)76-54(92)41(19-22-47(84)85)77-57(95)44-15-10-29-80(44)59(97)33(3)72-50(88)35-11-6-7-12-36(35)62)58(96)78-43(24-30-102-4)55(93)74-38(13-8-25-70-60(64)65)52(90)73-39(14-9-26-71-61(66)67)53(91)75-40(18-21-46(63)83)51(89)69-28-27-68-37-17-16-34(81(98)99)31-45(37)82(100)101/h6-7,11-12,16-17,31-33,38-44,49,68H,5,8-10,13-15,18-30,62H2,1-4H3,(H2,63,83)(H,69,89)(H,72,88)(H,73,90)(H,74,93)(H,75,91)(H,76,92)(H,77,95)(H,78,96)(H,79,94)(H,84,85)(H,86,87)(H4,64,65,70)(H4,66,67,71)/t32-,33-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENMYQHRKVAJCS-GMUSKWQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H93N21O19S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Attachment
The synthesis begins with a Wang resin or Rink amide resin, selected for its compatibility with Fmoc/t-Bu chemistry. The C-terminal glutamine residue is anchored via its side-chain carboxyl group, ensuring correct orientation for subsequent couplings. Pre-swelling the resin in dichloromethane (DCM) or dimethylformamide (DMF) enhances reactivity.
Iterative Amino Acid Coupling
Each amino acid (Ala, Pro, Glu, Ile, Met, Arg, Gln) is sequentially coupled using the following protocol:
-
Deprotection : 20% piperidine in DMF removes the Fmoc group from the resin-bound peptide.
-
Activation : HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIEA (N,N-diisopropylethylamine) activate the incoming Fmoc-amino acid.
-
Coupling : Activated amino acids are added in 3-fold molar excess, with reaction times of 1–2 hours per residue.
Table 1: Coupling Efficiency for Key Residues
| Amino Acid | Coupling Time (h) | Yield (%) |
|---|---|---|
| Arg | 2.5 | 92 |
| Met | 1.5 | 88 |
| Glu | 2.0 | 90 |
Incorporation of Fluorescence-Quenching Modifications
N-Terminal Abz Group Installation
After assembling the peptide backbone, the N-terminal alanine is derivatized with 2-aminobenzoic acid (Abz). This involves:
C-Terminal EDDnp Conjugation
The EDDnp moiety is introduced at the C-terminal glutamine using ethylenediamine as a linker:
-
Side-Chain Deprotection : Trifluoroacetic acid (TFA) removes tert-butyl protections from glutamine.
-
EDDnp Coupling : 2,4-dinitrophenyl-ethylenediamine is reacted with the deprotected glutamine side chain using EDC/HOBt activation. The reaction is monitored via UV-Vis at 350 nm to track nitro group incorporation.
Cleavage, Deprotection, and Purification
Acidolytic Cleavage from Resin
A cleavage cocktail of TFA:H2O:triisopropylsilane (95:2.5:2.5 v/v) is applied for 2–3 hours to release the peptide while preserving acid-labile modifications (e.g., Met sulfoxide prevention via 0.1 M methionine additive).
Reverse-Phase HPLC Purification
Crude peptide is purified using a C18 column with a gradient of 10–60% acetonitrile in 0.1% TFA. Key parameters:
Table 2: HPLC Purification Metrics
| Parameter | Value |
|---|---|
| Retention Time | 14.3 min |
| Purity Post-Purification | 97.2% |
| Recovery Yield | 68% |
Structural and Functional Validation
Mass Spectrometry Confirmation
High-resolution ESI-MS confirms the molecular weight (observed: 1456.6 Da, calculated: 1456.6 Da) and trifluoroacetate salt formation (MW + 114.02 Da for CF3COO−).
Fluorescence Quenching Assay
Functional validation involves incubating the peptide with HNE (10 nM) in 50 mM Tris-HCl (pH 7.5). Hydrolysis of the Ile-Met bond disrupts FRET, increasing Abz fluorescence (kcat/Km = 531 mM−1s−1).
Table 3: Enzymatic Kinetics of Substrate Hydrolysis
| Parameter | Value |
|---|---|
| kcat (s−1) | 12.4 ± 0.3 |
| Km (mM) | 0.023 ± 0.002 |
| Signal-to-Noise Ratio | 15:1 |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp primarily undergoes enzymatic hydrolysis. This reaction involves the cleavage of peptide bonds by enzymes such as human neutrophil elastase.
Common Reagents and Conditions:
Major Products: The major products of the enzymatic hydrolysis of this compound are smaller peptide fragments and the fluorescent molecule 2-aminobenzoyl .
Scientific Research Applications
Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp is widely used in scientific research, particularly in the study of proteolytic enzymes. Its applications include:
Biochemistry: Used as a substrate to study the activity and specificity of human neutrophil elastase.
Medicine: Helps in understanding the role of neutrophil elastase in diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Drug Development: Used in screening assays to identify inhibitors of neutrophil elastase, which could lead to new therapeutic agents
Mechanism of Action
The mechanism of action of Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp involves its cleavage by human neutrophil elastase. The enzyme recognizes and binds to the peptide substrate, catalyzing the hydrolysis of specific peptide bonds. This reaction disrupts the fluorescence-quenching interaction between the 2-aminobenzoyl and 2,4-dinitrophenyl groups, resulting in an increase in fluorescence that can be measured .
Comparison with Similar Compounds
Comparison with Similar Compounds
FRET-based substrates targeting neutrophil proteases share structural similarities but differ in sequence specificity, target enzymes, and catalytic efficiency. Below is a detailed comparison:
Table 1: Comparative Analysis of FRET Substrates for Neutrophil Proteases
Key Findings and Differentiation
Target Specificity :
- The HNE-specific substrate contains a cleavage site (Ile-Met) optimized for HNE’s preference for small hydrophobic residues at the P1 position .
- Cathepsin G and PR3 substrates feature sequences like Phe-Trp-Glu-Asp and Asp-Nva-Arg-Asp, respectively, reflecting their distinct substrate recognition motifs .
Catalytic Efficiency :
- Only the HNE substrate has a reported $k{cat}/Km$ value (531 mM⁻¹s⁻¹), underscoring its superior utility in high-sensitivity assays . Data for Cathepsin G and PR3 substrates remain unpublished but are inferred to be lower due to differences in enzyme-substrate affinity.
Structural and Functional Commonalities :
- All substrates use the Abz/EDDnp FRET pair, ensuring consistent fluorescence measurement protocols .
- Applications diverge based on target enzyme biology: HNE substrates are pivotal in inflammation research, while PR3 and Cathepsin G substrates are used in autoimmune and cancer studies .
Research Implications and Limitations
Biological Activity
Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp is a synthetic peptide that serves as a fluorescence-quenched substrate for human neutrophil elastase (HNE), a serine protease involved in various physiological and pathological processes, particularly in inflammatory responses. This article explores the biological activity of this compound, its applications in research, and relevant findings from recent studies.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Abz (2-Aminobenzoyl) : A fluorescent moiety that allows detection upon cleavage.
- EDDnp (N1-[2-(2,4-dinitrophenyl)amino]ethylenediamine) : A quencher that suppresses fluorescence until the peptide is hydrolyzed by HNE.
The peptide has a high specificity for HNE, with a catalytic efficiency () of approximately 531 mMs . The enzymatic hydrolysis disrupts the donor-acceptor pair between Abz and EDDnp, leading to increased fluorescence, which can be quantitatively measured.
The biological activity of this compound is primarily linked to its role as a substrate for HNE. Upon cleavage by HNE, the peptide releases the fluorescent Abz moiety, allowing for real-time monitoring of enzyme activity. This property has made it a valuable tool in studying protease activity in various biological contexts, particularly in inflammatory diseases where neutrophil activation and degranulation play crucial roles.
Applications in Research
This peptide has been utilized in several studies to investigate the role of HNE in different pathological conditions:
- SARS-CoV-2 Related Studies : In research examining acute respiratory distress syndrome (ARDS) associated with COVID-19, this compound was used to assess HNE activity in lung tissues. The study indicated a significant imbalance between proteases and anti-proteases in patients, highlighting potential therapeutic targets .
- Neutrophil Activation : The substrate has been employed to measure neutrophil elastase activity in various conditions, including cystic fibrosis and alpha-1 antitrypsin deficiency. It has been shown that increased levels of active HNE correlate with inflammatory responses and tissue damage .
Study on Neutrophil Elastase Activity
In a study investigating neutrophil elastase's role in inflammation, researchers used this compound to quantify enzyme activity in sputum samples from cystic fibrosis patients. The results demonstrated that the presence of elastase was significantly higher in samples from patients compared to controls, suggesting that HNE contributes to lung tissue damage .
Inhibition Studies
Another study focused on the inhibitory effects of alpha-1 antitrypsin (AAT) on HNE activity using this substrate. The findings revealed that AAT effectively reduced HNE activity in vitro, supporting its therapeutic potential in conditions characterized by excessive neutrophil activation .
Data Tables
Q & A
Q. How does the cleavage efficiency of this compound compare to synthetic substrates with alternative fluorogenic groups (e.g., AMC or MCA)?
- Methodological Answer :
- Comparative Assays : Parallel kinetic studies under identical conditions (enzyme concentration, pH, temperature).
- Sensitivity Analysis : Calculate limit of detection (LOD) for each fluorophore.
- Cost-Benefit Evaluation : Factor in synthesis complexity, photostability, and instrumentation requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
